(4-Bromophenyl)(3-fluoro-2-methylphenyl)methanol
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Overview
Description
4-Bromo-3’-fluoro-2’-methylbenzhydrol is an organic compound with the molecular formula C14H12BrFO It is a derivative of benzhydrol, where the phenyl rings are substituted with bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’-fluoro-2’-methylbenzhydrol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluorotoluene and benzaldehyde.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-bromo-3-fluorotoluene with magnesium in anhydrous ether. This forms 4-bromo-3-fluorophenylmagnesium bromide.
Addition to Benzaldehyde: The Grignard reagent is then added to benzaldehyde under controlled conditions to form the corresponding alcohol, 4-Bromo-3’-fluoro-2’-methylbenzhydrol.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 4-Bromo-3’-fluoro-2’-methylbenzhydrol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’-fluoro-2’-methylbenzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 4-Bromo-3’-fluoro-2’-methylbenzophenone.
Reduction: Reduction reactions can convert the compound back to its corresponding hydrocarbon.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: 4-Bromo-3’-fluoro-2’-methylbenzophenone.
Reduction: The corresponding hydrocarbon, 4-Bromo-3’-fluoro-2’-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3’-fluoro-2’-methylbenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3’-fluoro-2’-methylbenzhydrol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoro-2-methylaniline: Similar structure but with an amine group instead of a hydroxyl group.
4-Bromo-3-fluoro-2-methylbenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
4-Bromo-3-fluoro-2-methylbenzene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
4-Bromo-3’-fluoro-2’-methylbenzhydrol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and interactions. The hydroxyl group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(4-bromophenyl)-(3-fluoro-2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-9-12(3-2-4-13(9)16)14(17)10-5-7-11(15)8-6-10/h2-8,14,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWOURMCXPNJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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